molecular formula C8H12BF4K B13513415 Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide

Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide

Cat. No.: B13513415
M. Wt: 234.09 g/mol
InChI Key: GIEMBXHNMFSXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide (molecular formula C₇H₁₀BF₄K) is a spirocyclic organoboron compound characterized by a spiro[3.3]heptane core substituted with fluorine and a trifluoroborate group. This compound, cataloged under CAS 2086717-72-6 (EN300-27685895), is a potassium salt of a boranuide anion, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . Its rigid spirocyclic structure confers unique steric and electronic properties, distinguishing it from linear or aromatic analogs.

Properties

Molecular Formula

C8H12BF4K

Molecular Weight

234.09 g/mol

IUPAC Name

potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide

InChI

InChI=1S/C8H12BF4.K/c10-7-3-8(4-7)1-6(2-8)5-9(11,12)13;/h6-7H,1-5H2;/q-1;+1

InChI Key

GIEMBXHNMFSXCP-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1CC2(C1)CC(C2)F)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthesis of the Spirocyclic Fluorinated Boronic Acid Intermediate

  • The synthesis begins with the preparation of the 2-fluorospiro[3.3]heptane scaffold, which is fluorinated at the 2-position. This step often involves selective fluorination techniques on spirocyclic precursors using electrophilic or nucleophilic fluorinating agents.
  • The methyl position at the 6-position of the spiro ring is functionalized to introduce a boronic acid or ester group. This can be achieved through lithiation or metal-halogen exchange followed by quenching with trialkylborates or boron electrophiles.
  • The fluorinated spirocyclic boronic acid or ester intermediate is isolated and purified for the next step.

Conversion to the Potassium Trifluoroborate Salt

  • The boronic acid/ester intermediate is treated with potassium hydrogen difluoride (KHF2) in aqueous or mixed solvent systems.
  • This fluorination step converts the boronic acid/ester into the corresponding potassium trifluoroborate salt, which is more stable and easier to handle than the boronic acid itself.
  • Reaction conditions typically involve stirring at ambient temperature or mild heating for several hours, followed by isolation of the potassium trifluoroborate by filtration or crystallization.

Purification and Characterization

  • The product is purified by recrystallization or chromatography to achieve high purity (commonly >95%).
  • Characterization is performed by NMR spectroscopy (including ^11B, ^19F, ^1H), mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Purpose Notes/Outcomes
1 Fluorination of spiro[3.3]heptane precursor Introduce fluorine at 2-position Selective fluorination methods (e.g., electrophilic fluorination)
2 Lithiation/metal-halogen exchange + trialkylborate Install boronic acid/ester group Requires inert atmosphere, low temperature control
3 Treatment with KHF2 in aqueous/mixed solvents Convert boronic acid/ester to trifluoroborate salt Mild heating or ambient conditions; yields stable potassium salt
4 Purification (recrystallization/chromatography) Obtain pure potassium trifluoroborate Purity >95% typically achieved

Research Findings and Reaction Optimization

  • Studies on potassium alkyltrifluoroborates indicate that the use of KHF2 is critical for efficient conversion to the trifluoroborate salts, providing compounds with enhanced hydrolytic stability and compatibility with cross-coupling protocols.
  • The spirocyclic fluorinated boronic acid intermediates require careful handling due to potential sensitivity to moisture and air; inert atmosphere techniques improve yields and purity.
  • The trifluoroborate salts derived from such fluorinated spirocycles show improved reactivity in Suzuki-Miyaura cross-coupling reactions, attributed to the electron-withdrawing effect of fluorine and the stability of the trifluoroborate group.
  • Optimization of solvent systems (THF/H2O mixtures) and bases (e.g., Cs2CO3) during the fluorination and subsequent cross-coupling steps enhances overall efficiency.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The trifluoroborate group facilitates palladium-catalyzed cross-coupling with aryl, heteroaryl, and alkenyl electrophiles. Key findings include:

Reaction Conditions and Catalysts

  • Catalysts : PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂, or Pd(OAc)₂ with ligands like XPhos or RuPhos.

  • Bases : Cs₂CO₃ or K₂CO₃ (3 equiv).

  • Solvents : THF/H₂O, toluene/H₂O, or cyclopentyl methyl ether (CPME)/H₂O.

Electrophile TypeCatalyst SystemYield RangeReference
Aryl chloridesPd(OAc)₂/XPhos65–85%
Heteroaryl bromidesPdCl₂(dppf)70–90%
Alkenyl triflatesPd(PPh₃)₄75–95%

Mechanistic Insights :

  • Transmetalation is rate-determining, with the spirocyclic framework potentially slowing this step due to steric hindrance.

  • Fluorine substituents enhance stability against protodeboronation compared to non-fluorinated analogs .

Functional Group Compatibility

The compound tolerates diverse functional groups under optimized conditions:

  • Hydroxyl groups : Protected as MOM (methoxymethyl) or Bn (benzyl) ethers during coupling .

  • Fluorinated sites : Electron-withdrawing effects lower boron’s Lewis acidity, moderating reactivity .

Challenges in Secondary Alkyl Cross-Coupling

Secondary alkyltrifluoroborates often face β-hydride elimination. Strategies to mitigate this include:

  • Bulky ligands : t-Bu₃P or n-BuPAd₂ suppress isomerization .

  • Solvent effects : Non-polar solvents like CPME improve selectivity .

LigandIsomer Ratio (Desired:Undesired)
t-Bu₃P9:1
XPhos4:1

Comparison with Analogous Trifluoroborates

PropertyTarget CompoundCyclopropyltrifluoroborate Alkyltrifluoroborate
Stability (air/moisture)HighHighModerate
Coupling Efficiency70–85%65–90%50–75%
β-Hydride Elimination RiskModerate (controlled by ligands)LowHigh

Emerging Reactions

  • Rhodium-catalyzed additions : Preliminary studies suggest utility in 1,4-additions to α,β-unsaturated carbonyls .

  • Photoredox coupling : Under investigation for C(sp³)–C(sp²) bond formation under mild conditions .

Scientific Research Applications

Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique boron-containing structure.

    Medicine: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide exerts its effects involves the interaction of the boranuide group with various molecular targets. In biological systems, it may interact with cellular components to facilitate imaging or therapeutic effects. The trifluoroborate group is particularly reactive, allowing for the formation of stable complexes with other molecules .

Comparison with Similar Compounds

Potassium Trifluoro(spiro[2.3]hexan-5-yl)boranuide (CID 146155343)

  • Molecular Formula : C₆H₉BF₃K
  • Key Differences: The spiro[2.3]hexane core (vs. Reactivity: The smaller spiro system may enhance solubility in polar solvents but reduce thermal stability compared to the larger spiro[3.3]heptane analog. Applications: Suitable for small-molecule synthesis where moderate steric bulk is advantageous.

Potassium Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide (CAS 2374786-94-2)

  • Molecular Formula : C₆H₉BF₃KO
  • Key Differences: Incorporates an oxygen atom in the bicyclo[4.1.0]heptane ring, enhancing polarity and Lewis acidity compared to the fluorine-substituted spiro compound . Stability: The oxygenated structure may exhibit lower hydrolytic stability due to increased susceptibility to nucleophilic attack.

Potassium Trifluoro[(2-fluorophenyl)methyl]boranuide (CAS 1246073-48-2)

  • Molecular Formula : C₇H₆BF₄K
  • Key Differences :
    • Replaces the spirocyclic core with a fluorinated benzyl group, introducing aromatic π-electron effects.
    • Reactivity : The planar aromatic system facilitates π-π stacking in catalysis but may increase susceptibility to oxidative degradation .
    • Applications : Preferred in aryl-aryl coupling reactions where electronic conjugation is critical.

Potassium Trifluoro[(4-methylpiperazin-1-yl)methyl]boranuide (CAS 1015484-22-6)

  • Molecular Formula : C₆H₁₃BF₃KN₂
  • Key Differences: Features a piperazine ring, introducing basic nitrogen atoms that enhance solubility in aqueous media and enable coordination to transition metals . Biological Relevance: Potential use in medicinal chemistry due to the piperazine moiety’s prevalence in pharmacophores.

Comparative Data Table

Compound Name Molecular Formula Core Structure Substituents Key Properties Applications
Target Compound C₇H₁₀BF₄K Spiro[3.3]heptane 2-F, trifluoroborate High steric bulk, thermal stability Cross-coupling, rigid scaffold design
Spiro[2.3]hexane Analog (CID 146155343) C₆H₉BF₃K Spiro[2.3]hexane Trifluoroborate Moderate steric hindrance, lower stability Small-molecule synthesis
3-Oxabicyclo[4.1.0]heptane Analog C₆H₉BF₃KO Bicyclo[4.1.0]heptane 3-Oxa, trifluoroborate Enhanced Lewis acidity, polar Polar reaction media
2-Fluorophenylmethyl Analog C₇H₆BF₄K Benzyl 2-F, trifluoroborate Aromatic conjugation, oxidative liability Aryl coupling reactions
4-Methylpiperazine Analog C₆H₁₃BF₃KN₂ Piperazine Trifluoroborate, N-methyl High solubility, metal coordination Medicinal chemistry

Biological Activity

Potassium trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide is an organoboron compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, toxicological profiles, and applications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoroborate structure, which enhances its reactivity and selectivity in chemical transformations. Its molecular formula is C10_{10}H10_{10}BF3_3K, and it has a molecular weight of approximately 233.1 g/mol. The unique spirocyclic structure contributes to its potential interactions within biological systems.

Pharmacological Properties

Research indicates that potassium trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide may exhibit significant pharmacological effects, particularly in the realm of enzyme inhibition and anti-inflammatory activity.

  • Enzyme Inhibition : Preliminary studies suggest that organotrifluoroborates can act as non-covalent inhibitors of serine proteases, which play crucial roles in various physiological processes including inflammation and immune response . The specific interactions of this compound with proteases remain to be fully elucidated.
  • Anti-inflammatory Activity : Similar compounds have shown promise in modulating inflammatory pathways, potentially through the inhibition of key signaling molecules involved in inflammation . This could position potassium trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide as a candidate for treating inflammatory diseases.

Toxicological Profile

A toxicological investigation was conducted to assess the safety profile of potassium trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide. The study evaluated various biochemical parameters after administering different doses to animal models.

ParameterControl Group25 mg/kg50 mg/kg100 mg/kg
Plasma AST (U/L)45 ± 543 ± 444 ± 546 ± 6
Plasma ALT (U/L)50 ± 549 ± 548 ± 551 ± 7
Creatinine (mg/dL)0.8 ± 0.10.7 ± 0.10.8 ± 0.10.9 ± 0.1
Urea (mg/dL)30 ± 529 ± 431 ± 530 ± 4

The results indicated no significant changes in liver enzymes or renal function markers across all doses compared to the control group, suggesting a favorable safety profile for the compound .

Case Studies

Several case studies have explored the biological activity of related organoboron compounds, providing insights into their therapeutic potential:

  • Case Study on Pain Management : A study involving potassium thiophene-3-trifluoroborate demonstrated analgesic properties in animal models, indicating that similar organotrifluoroborates might also possess pain-relieving effects .
  • Cancer Research : Organoboron compounds have been investigated as proteasome inhibitors in cancer therapy, showing effectiveness against various tumor types . The potential application of potassium trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide in oncology warrants further exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.